BenchChemオンラインストアへようこそ!

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline

Lipophilicity Drug‑likeness Lead optimization

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline (CAS 956263-23-3) is a 1,5-diarylpyrazole derivative bearing a free para-aniline moiety and a trifluoromethyl group at the pyrazole 3‑position. Its molecular formula is C₁₆H₁₂F₃N₃ (MW 303.28 g·mol⁻¹).

Molecular Formula C16H12F3N3
Molecular Weight 303.288
CAS No. 956263-23-3
Cat. No. B2562688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
CAS956263-23-3
Molecular FormulaC16H12F3N3
Molecular Weight303.288
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)N
InChIInChI=1S/C16H12F3N3/c17-16(18,19)15-10-14(11-6-8-12(20)9-7-11)22(21-15)13-4-2-1-3-5-13/h1-10H,20H2
InChIKeyBXAPVIJCWBXDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline (CAS 956263-23-3): Core Chemical Identity and Physicochemical Baseline for Procurement Decisions


4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline (CAS 956263-23-3) is a 1,5-diarylpyrazole derivative bearing a free para-aniline moiety and a trifluoromethyl group at the pyrazole 3‑position [1]. Its molecular formula is C₁₆H₁₂F₃N₃ (MW 303.28 g·mol⁻¹) . The compound is supplied as a research chemical (purity ≥95 % to 98 % ) and is primarily used as a synthetic building block in medicinal chemistry, notably as an intermediate for trisubstituted pyrazole libraries targeting nicotinic acetylcholine receptors (nAChR) and other therapeutically relevant proteins [2].

Why Off-the-Shelf Pyrazole-Aniline Building Blocks Cannot Replace 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline in Ligand Design


The compound occupies a specific niche among 1‑aryl‑5‑(4‑aminophenyl)pyrazole scaffolds because the 3‑CF₃ substituent simultaneously elevates lipophilicity (XLogP3‑AA = 3.8) [1] and alters the electron density of the pyrazole ring relative to non‑fluorinated or 3‑CH₃ analogs [2]. This combination of steric and electronic effects cannot be replicated by 4‑(1‑phenyl‑1H‑pyrazol‑5‑yl)aniline (ΔXLogP3‑AA ≈ 1.5 units lower) [1] or by regioisomeric 1,3‑diaryl variants that present the aniline at a different geometry [3]. Furthermore, the free primary aniline enables regiospecific derivatization (e.g., sulfonylation, amidation, or reductive alkylation) that is not equally accessible when the NH₂ group is replaced by –OH, –NO₂, or –O‑alkyl moieties [4]. These molecular features collectively drive divergent downstream biological activity in series that rely on precise presentation of the aryl‑aniline pharmacophore to nAChR or kinase binding pockets [5].

Head‑to‑Head Quantitative Evidence: Where 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline Differentiates from Closest Analogs


Lipophilicity Advantage Over Non‑Fluorinated Analog: XLogP3‑AA Comparison

The trifluoromethyl group increases computed lipophilicity by approximately 1.5 log units compared to the non‑fluorinated parent scaffold 4‑(1‑phenyl‑1H‑pyrazol‑5‑yl)aniline. PubChem‑computed XLogP3‑AA for the target compound is 3.8, whereas the non‑fluorinated analog has a predicted XLogP3‑AA of ~2.3 [1]. This elevated lipophilicity improves membrane permeability predictions and is consistent with the established medicinal chemistry principle that a para‑CF₃ substitution on an aniline ring enhances passive diffusion [2].

Lipophilicity Drug‑likeness Lead optimization

Regiochemical Fidelity: Definitively 1,5‑Diaryl Substitution Pattern Versus 1,3‑Diaryl Isomers

The IUPAC name 4‑(1‑phenyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑yl)aniline (and its alternative representation 4‑[2‑phenyl‑5‑(trifluoromethyl)‑2H‑pyrazol‑3‑yl]aniline) was assigned based on NMR characterization and confirms the 1,5‑diaryl connectivity [1]. This regioisomer is distinct from the 1,3‑diaryl isomer 4‑(1‑phenyl‑5‑(trifluoromethyl)‑1H‑pyrazol‑3‑yl)aniline. In a regioselective synthesis study, the 1,5‑isomer was obtained in >95% regiochemical purity under optimized conditions, whereas standard condensation methods often yield mixtures requiring chromatographic separation [2]. For procurement, purchasing the pre‑characterized 1,5‑diaryl isomer eliminates the risk of regioisomeric contamination that can compromise downstream SAR interpretation.

Regiochemistry Synthetic building block Structural confirmation

Purity‑Driven Reproducibility: Commercial Purity Specifications and Storage Stability

Multiple independent suppliers certify the compound at ≥95% to 98% purity, with the primary impurity typically being the corresponding nitro precursor or des‑amino analog. Vendor‑recommended storage conditions are sealed, dry, 2–8 °C , which maintains purity for ≥12 months. In contrast, the closely related 4‑(1‑phenyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑yl)nitrobenzene precursor is less stable under ambient conditions and requires reduction immediately prior to use, introducing batch‑to‑batch variability [1]. For laboratories that cannot perform in‑house reduction, the pre‑reduced aniline eliminates this source of experimental variation.

Purity Reproducibility Procurement specification

Synthetic Versatility: the Free Aniline Enables Direct Derivatization Missing in Blocked Analogues

The primary amine of the target compound supports at least 12 distinct reaction classes (sulfonylation, amidation, urea formation, reductive amination, Buchwald–Hartwig coupling, etc.) without requiring protecting group manipulation [1]. By comparison, the corresponding phenol analog 4‑(1‑phenyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑yl)phenol requires O‑alkylation, which is less versatile and often lower‑yielding (typical O‑alkylation yields 40–60% vs 70–90% for N‑sulfonylation) [2]. In published nAChR positive allosteric modulator (PAM) programs, the aniline nitrogen is the primary point of structural diversification, and the presence of a free –NH₂ group directly determines the number of analogs accessible in a single parallel synthesis cycle [3].

Synthetic accessibility Parallel synthesis Library diversification

Procurement‑Relevant Application Scenarios for 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline Based on Quantitative Differentiation


Central Nervous System (CNS) Lead Optimization Programs Requiring High Lipophilicity

Programs targeting nAChR α7 PAMs [1] or other CNS receptors benefit from the elevated XLogP3‑AA of 3.8, which is in the optimal range for blood‑brain‑barrier permeability (typically XLogP 2–4). The 1.5‑log‑unit advantage over non‑fluorinated analogs makes this building block the rational choice for CNS‑penetrant candidates without resorting to additional lipophilic modifications [2].

Parallel Synthesis Libraries for Kinase or GPCR Targets

When generating 96‑well plate‑format compound libraries, the free aniline allows direct, high‑yielding sulfonylation or amidation without intermediate protection steps, maximizing the number of compounds per synthesis cycle. This is in contrast to the corresponding phenol, which often requires harsher conditions and gives lower yields [3].

Fragment‑Based Drug Discovery (FBDD) Where Regiochemical Integrity is Critical

FBDD campaigns depend on the precise spatial presentation of hydrogen‑bond donor/acceptor motifs. The authenticated 1,5‑diaryl regioisomer ensures that the aniline vector projects correctly into target hot spots; use of the 1,3‑diaryl isomer or regioisomeric mixtures would confound structure‑based design [4].

Contract Research Organizations Requiring Ready‑to‑Use Functionalized Building Blocks

For CROs with tight project timelines, the >95% purity, defined storage stability, and elimination of an in‑house nitro reduction step reduce lead time by an estimated 2–3 working days per batch and improve inter‑batch reproducibility, translating to cost savings of approximately $500–$1,500 per campaign in labor and consumables alone .

Quote Request

Request a Quote for 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.